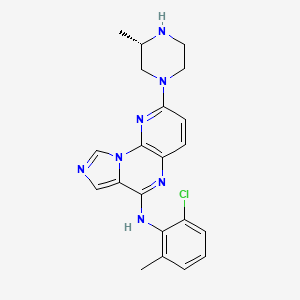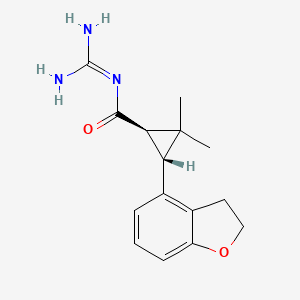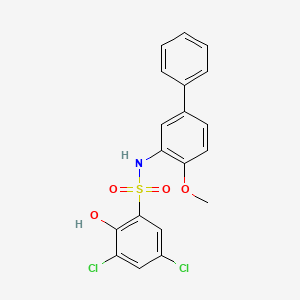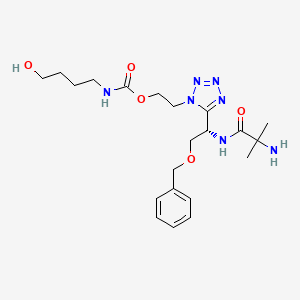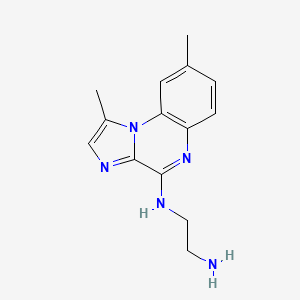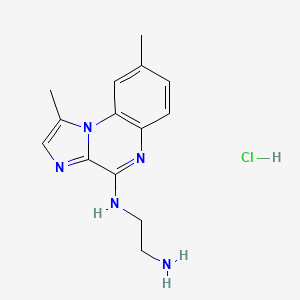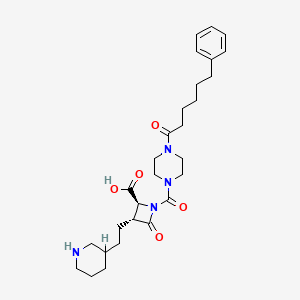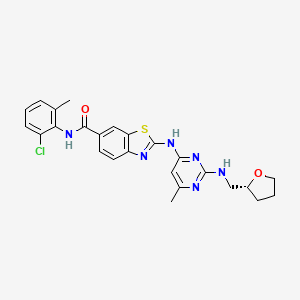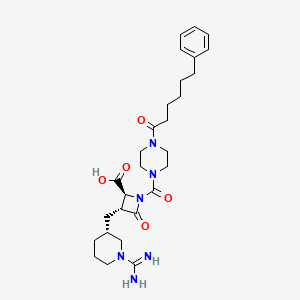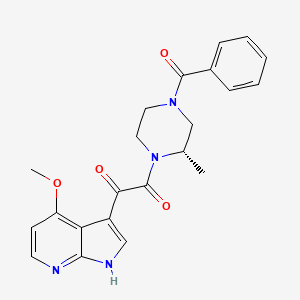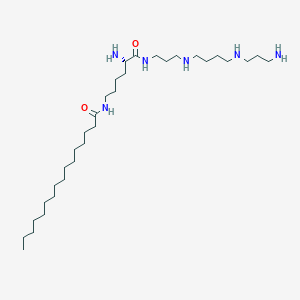
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMXT1501 is a polyamine uptake inhibitor, also inhibiting the putrescine transport in epimastigotes (the insect stage of t. cruzi)
Scientific Research Applications
Synthesis and Anticonvulsant Evaluation
A study by Sharma, Park, and Park (2008) in the "Archives of Pharmacal Research" focuses on the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives, designed to develop novel anticonvulsant compounds. These derivatives were prepared from (S)-N-Cbz-serine and exhibited moderate anticonvulsant activities in both MES and PTZ tests, indicating potential applications in treating seizures (Sharma, Park, & Park, 2008).
Chiral Monomer Precursor Synthesis
In a study published in "Arkivoc" by Gómez, Orgueira, and Varela (2003), the chiral monomer N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride was synthesized. This compound, a precursor of AABB-type stereoregular polyamide, demonstrates the potential for creating specialized polymers with unique properties (Gómez, Orgueira, & Varela, 2003).
Biochemical Changes Induced by Palmitoyl-ethanolamide
Obermajerová et al. (1973) in "Chemico-biological interactions" studied the biochemical changes in mouse liver after administration of palmitoylethanolamide (PEA), showing increased DNA and RNA synthesis, altered enzyme activities, and enhanced incorporation of fatty acids and phosphorus into liver phospholipids. This illustrates the compound's impact on cellular metabolism and potential therapeutic applications (Obermajerová, Seifert, Buchar, & Rašková, 1973).
Aromatase Inhibitors in Cancer Research
Hartmann and Batzl (1986) in "Journal of medicinal chemistry" synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors. These compounds were tested for their potential in inhibiting estrogen biosynthesis, an important factor in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. (2009) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized a new series of functionalized amino acid derivatives, showing cytotoxicity against human cancer cell lines. This research opens avenues for designing new anticancer agents (Kumar et al., 2009).
properties
CAS RN |
441022-64-6 |
|---|---|
Product Name |
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide |
Molecular Formula |
C32H68N6O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
N-[(5S)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m0/s1 |
InChI Key |
USNCWPSRPOWEBG-PMERELPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCNCCCCNCCCN)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMXT-1501; AMXT 1501; AMXT1501 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



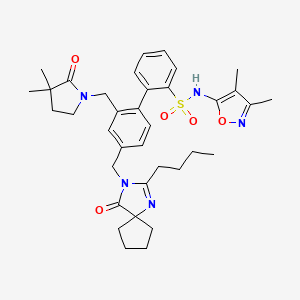
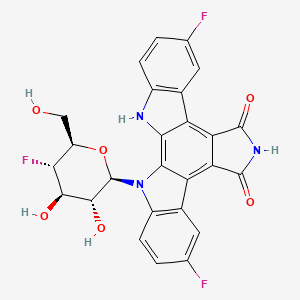
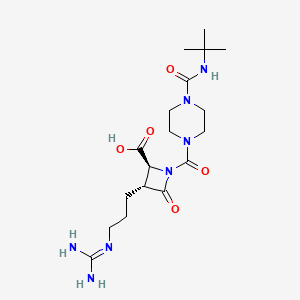
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
